molecular formula C9H6BrF3O B2957191 2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one CAS No. 1152568-77-8

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one

Cat. No.: B2957191
CAS No.: 1152568-77-8
M. Wt: 267.045
InChI Key: HRUCKGJEHROEGC-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one (CAS 1152568-77-8) is a high-value brominated aromatic ketone with the molecular formula C9H6BrF3O and a molecular weight of 267.04 g/mol. This compound serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research, particularly in the design and development of novel chemical entities. Its structure, featuring an α-bromo ketone functional group and a 2,4,6-trifluorophenyl moiety, makes it a versatile building block for nucleophilic substitution reactions and further functionalization . This compound is of significant research interest in the field of central nervous system (CNS) active agents. Structurally, it is a β-keto amphetamine (cathinone) analog, a class of compounds systematically studied for their structure-activity relationships (SAR) at monoamine transporters . Researchers utilize this chemical as a key precursor in the synthesis of methcathinone analogs to investigate their potency and selectivity as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . The specific trifluorinated aromatic pattern is strategically valuable in medicinal chemistry, as the incorporation of fluorine atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . For R&D use only. Not for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet prior to handling. This product is typically shipped at ambient temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,4,6-trifluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-4(10)9(14)8-6(12)2-5(11)3-7(8)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCKGJEHROEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one typically involves the bromination of 2,4,6-trifluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one undergoes various chemical reactions, including:

Biological Activity

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one is an organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₉H₆BrF₃O
  • Molecular Weight : 291.07 g/mol
  • Structural Features : The compound contains a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups allows for strong interactions with proteins and enzymes, leading to modulation of biochemical pathways. Specifically, the trifluoromethyl group is known to enhance binding affinity to target proteins, which can increase potency in biological assays.

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation. The following case study illustrates its effects on liver cancer cells:

  • Study : In vitro screening of this compound against liver cancer cell lines demonstrated significant cytotoxicity with IC₅₀ values indicating potent activity.

Research Findings

Recent studies have further elucidated the compound's pharmacological properties:

  • Electrophilic Nature : The bromine atom contributes to the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions.
  • Binding Affinity : The trifluoromethyl group enhances metabolic stability and binding affinity to target proteins, making it a candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives
  • 2-Bromo-1-(2,4-difluorophenyl)propan-1-one (CAS 135206-83-6): Formula: C₉H₇BrF₂O. Molecular Weight: 257.06 g/mol. Application: Industrial-grade compound (99% purity) used in pesticides and pharmaceutical intermediates .
  • 2-Bromo-1-(3-fluorophenyl)propan-1-one (CAS 92821-83-5): Formula: C₉H₈BrFO. Molecular Weight: 231.06 g/mol. Key Difference: Monofluoro substitution at the 3-position, leading to a less electron-deficient aromatic ring compared to the trifluoro analog. This may reduce electrophilicity at the carbonyl carbon .
Chlorinated and Mixed Halogen Derivatives
  • 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one: Formula: C₉H₈BrCl₂O. Molecular Weight: 292.43 g/mol.
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0):

    • Formula : C₁₀H₁₀BrClO.
    • Molecular Weight : 261.54 g/mol.
    • Key Difference : Chlorine and methyl groups introduce steric hindrance and moderate electronic effects, making this compound less reactive toward nucleophiles compared to the trifluorophenyl analog .

Alkyl and Functional Group Modifications

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Compound 8.1 in ):

    • Formula : C₁₀H₁₁BrO₂.
    • Key Difference : Methoxy group (-OCH₃) is electron-donating, deactivating the aromatic ring and reducing electrophilicity at the carbonyl carbon. This contrasts sharply with the electron-withdrawing trifluoromethyl group in the target compound .
  • 2-Bromo-4′-methylpropiophenone (CAS 1451-82-7): Formula: C₁₀H₁₁BrO. Molecular Weight: 227.10 g/mol.

Bioactive Derivatives

  • 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (Compound 5j in ): Key Difference: Incorporates a dibromobenzimidazole moiety, enabling pro-apoptotic activity against leukemic cells.
  • 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (): Key Difference: Indole-sulfonyl group confers antimicrobial and antitumor properties, demonstrating the versatility of bromo-propanone scaffolds in drug discovery .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one (1152568-77-8) C₉H₆BrF₃O 267.05 2,4,6-Trifluorophenyl Liquid; precursor for synthesis
1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-1-one (1261439-52-4) C₁₀H₈BrF₃O 281.07 4-CF₃, 2-Br Discontinued; ≥95% purity
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (175135-93-0) C₁₀H₁₀BrClO 261.54 3-Cl, 4-CH₃ Commercial availability (Thermo Sci.)
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 259.10 4-OCH₃ Electron-donating substituent
2-Bromo-1-(2,4-difluorophenyl)propan-1-one (135206-83-6) C₉H₇BrF₂O 257.06 2,4-Difluorophenyl Industrial grade (99% purity)

Key Findings and Insights

  • Electronic Effects : The trifluorophenyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Chloro or methyl substituents (e.g., in and ) reduce this effect, altering reaction pathways .
  • Bioactivity: Derivatives with heterocyclic or sulfonyl groups (e.g., ) exhibit cytotoxic or antimicrobial activities, suggesting the trifluorophenyl-bromo-propanone scaffold’s utility in medicinal chemistry .
  • Industrial Relevance : Compounds like 2-Bromo-1-(2,4-difluorophenyl)propan-1-one are produced at industrial scale (99% purity), emphasizing their role in agrochemical and pharmaceutical manufacturing .

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